![molecular formula C15H17N5OS B276789 4-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ETHYL)MORPHOLINE](/img/structure/B276789.png)
4-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ETHYL)MORPHOLINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ETHYL)MORPHOLINE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a triazinoindole core, which is known for its diverse biological activities. The presence of a morpholine ring further enhances its chemical properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ETHYL)MORPHOLINE typically involves multiple steps. One common method starts with the preparation of the triazinoindole core. This is achieved by condensing isatin with thiosemicarbazide to form the triazinoindole scaffold . The resulting compound is then reacted with 2-chloroethylmorpholine under basic conditions to introduce the morpholine moiety . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ETHYL)MORPHOLINE undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted morpholine derivatives.
科学的研究の応用
4-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ETHYL)MORPHOLINE has a wide range of applications in scientific research:
作用機序
The compound exerts its effects primarily through interactions with biological macromolecules. It binds to DNA via non-covalent groove binding and electrostatic interactions, leading to conformational changes in the DNA structure . Additionally, it interacts with proteins such as human serum albumin (HSA), causing conformational modulations in specific microenvironments . These interactions are crucial for its biological activities, including its potential as an anticancer agent.
類似化合物との比較
Similar Compounds
- 5-benzyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
- 5-ethyl-5H-[1,2,4]triazino[5,6-b]indole
- N-Aryl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides
Uniqueness
4-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ETHYL)MORPHOLINE is unique due to the presence of both the triazinoindole core and the morpholine ring. This combination enhances its chemical stability and biological activity, making it more versatile compared to similar compounds. Its ability to interact with both DNA and proteins further distinguishes it from other triazinoindole derivatives.
特性
分子式 |
C15H17N5OS |
|---|---|
分子量 |
315.4 g/mol |
IUPAC名 |
4-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethyl]morpholine |
InChI |
InChI=1S/C15H17N5OS/c1-2-4-12-11(3-1)13-14(16-12)17-15(19-18-13)22-10-7-20-5-8-21-9-6-20/h1-4H,5-10H2,(H,16,17,19) |
InChIキー |
QPESVTBTQVSHRG-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCSC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
正規SMILES |
C1COCCN1CCSC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B276708.png)
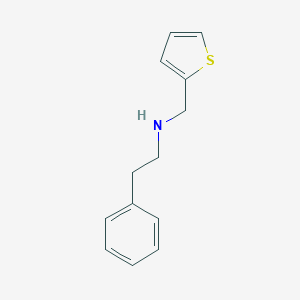
![N-[4-(allyloxy)benzyl]-N-(1-phenylethyl)amine](/img/structure/B276711.png)
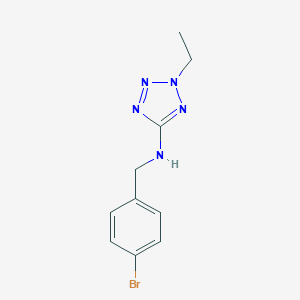
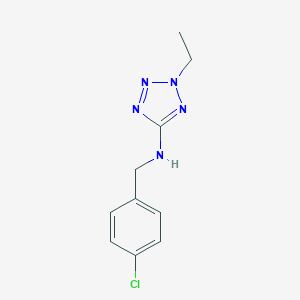
![N-[4-(benzyloxy)benzyl]-2-methyl-2H-tetrazol-5-amine](/img/structure/B276719.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}-N-(2-methyl-2H-tetraazol-5-yl)amine](/img/structure/B276720.png)
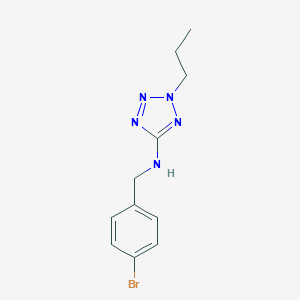
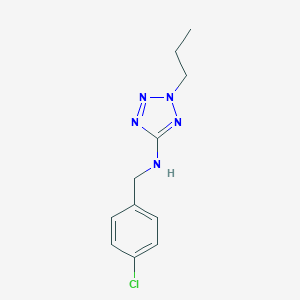

![2-[(1-bromo-2-naphthyl)oxy]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B276727.png)
![N-benzyl-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide](/img/structure/B276728.png)
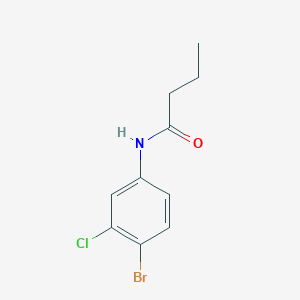
![5-Benzyl-2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B276731.png)
